N-Benzoyl-DL-alanine
Overview
Description
Synthesis Analysis
N-Benzoyl-DL-alanine can be synthesized from α-bromoacetophenone and diethyl acetamidomalonate. This synthesis involves the resolution of the racemic amino acid through hydrolysis of the N-trifluoroacetyl derivative, highlighting the compound's versatility in synthetic chemistry (Gawandi et al., 2004).
Molecular Structure Analysis
The molecular structure of N-Benzoyl-DL-alanine derivatives has been explored through the preparation and characterization of triorganotin(IV) complexes. These studies show that the tin atoms are coordinated by the unidentate carboxylic group and the oxygen atom of the amidocarbonyl group, indicating a polymeric and monomeric nature in solid and solution states, respectively (Sandhu et al., 1987).
Chemical Reactions and Properties
The reactivity of N-Benzoyl-DL-alanine with kynureninase from Pseudomonas fluorescens has been documented, showcasing its ability to form a quinonoid intermediate during enzymatic reactions. This reaction does not exhibit a significant solvent isotope effect, differentiating it from reactions of similar compounds (Gawandi et al., 2004).
Physical Properties Analysis
Research on the physical properties of N-Benzoyl-DL-alanine derivatives, particularly triorganotin(IV) complexes, indicates that these compounds exhibit distinct behaviors in solid and solution phases. Their coordination chemistry provides insights into their polymeric structures and monomeric forms in different solvents (Sandhu et al., 1987).
Chemical Properties Analysis
The chemical properties of N-Benzoyl-DL-alanine have been further elaborated through studies on its interaction with enzymes like kynureninase. The formation of intermediates and the rate-determining steps in these reactions offer valuable insights into the compound's chemical behavior and its potential applications in biochemical research (Gawandi et al., 2004).
Scientific Research Applications
Biochemical Applications :
- N-Benzoyl-DL-alanine has been studied in the context of enzyme reactions, specifically with Pseudomonas fluorescens kynureninase. Gawandi et al. (2004) found that beta-benzoyl-L-alanine is a good substrate for kynureninase from Pseudomonas fluorescens, highlighting a change in the rate-determining step in the enzyme's reaction mechanism compared to other substrates (Gawandi et al., 2004).
- Kumar et al. (2010) investigated the effects of substituents on the reaction of beta-benzoylalanines with Pseudomonas fluorescens kynureninase, providing insights into the enzyme's catalytic mechanism and how different substituents influence the reaction rate (Kumar et al., 2010).
Organometallic Chemistry :
- Sandhu et al. (1987) prepared triorganotin(IV) derivatives of N-benzoyl-DL-alanine, providing insights into their molecular structure and coordination in both solid and solution states. This research aids in understanding the polymeric and monomeric forms of these compounds (Sandhu et al., 1987).
Pharmaceutical and Medical Applications :
- In the field of pharmacology, Sajadi et al. (1979) synthesized a series of N-protected cyanomethyl esters of various amino acids, including N-benzoyl-L-phenylalanine cyanomethyl esters, to test their antineoplastic and antiinflammatory activity in rodents. This research highlights the potential pharmaceutical applications of compounds derived from N-Benzoyl-DL-alanine (Sajadi et al., 1979).
Chromatography and Separation Sciences :
- Allenmark et al. (1983) investigated the optical resolution of a series of N-aroyl d,l-amino acids, including N-benzoyl-DL-alanine, using high-performance liquid chromatography. This research is significant for separating optical isomers, which is crucial in pharmaceutical synthesis (Allenmark et al., 1983).
Safety And Hazards
properties
IUPAC Name |
2-benzamidopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQVHNZEONHPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870867 | |
Record name | N-Benzoyl-DL-alanine | |
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Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | N-Benzoylalanine | |
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Product Name |
N-Benzoyl-DL-alanine | |
CAS RN |
1205-02-3, 90988-29-7, 2198-64-3 | |
Record name | N-Benzoyl-DL-alanine | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | N-Benzoylalanine | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | Alanine, N-benzoyl- | |
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Record name | N-Benzoyl-DL-alanine | |
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Record name | N-benzoyl-DL-alanine | |
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Record name | N-BENZOYL-DL-ALANINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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